![molecular formula C18H20N4O B5361628 6-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}nicotinonitrile](/img/structure/B5361628.png)
6-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}nicotinonitrile, also known as MPMN, is a novel compound that has been gaining attention in the scientific community due to its potential therapeutic applications. MPMN is a nicotinic acetylcholine receptor agonist that has been shown to have promising effects in various studies.
作用機序
6-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}nicotinonitrile acts as an agonist of the nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely distributed in the central and peripheral nervous systems. The binding of this compound to the receptor leads to the opening of the ion channel, which results in the influx of cations such as sodium and calcium. This influx of cations leads to the depolarization of the cell membrane and the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different systems. In the central nervous system, this compound has been shown to improve cognitive function and memory, increase dopamine release, and reduce amyloid-beta levels. In the peripheral nervous system, this compound has been shown to improve neuromuscular transmission and reduce inflammation. In the cardiovascular system, this compound has been shown to have vasodilatory effects and improve cardiac function.
実験室実験の利点と制限
One of the main advantages of using 6-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}nicotinonitrile in lab experiments is its specificity for the nicotinic acetylcholine receptor. This allows researchers to study the effects of nicotinic receptor activation without the confounding effects of other neurotransmitter systems. However, one of the limitations of using this compound is its relatively short half-life, which requires frequent dosing in animal models.
将来の方向性
There are several future directions for research on 6-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}nicotinonitrile. One direction is to investigate the potential therapeutic applications of this compound in various disease models. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in more detail, including its metabolism and elimination pathways. Additionally, the development of more potent and selective nicotinic receptor agonists based on the structure of this compound could lead to the discovery of new therapeutic agents.
合成法
The synthesis of 6-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}nicotinonitrile involves the reaction of 4-methoxyaniline with 3-(piperidin-1-yl) nicotinonitrile in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism and yields this compound as the final product. The synthesis of this compound has been successfully carried out in various laboratories, and the purity of the compound has been confirmed through various analytical techniques such as NMR spectroscopy and HPLC.
科学的研究の応用
6-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}nicotinonitrile has been shown to have potential therapeutic applications in various fields such as neurology, oncology, and cardiology. In neurology, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In oncology, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In cardiology, this compound has been shown to have vasodilatory effects and improve cardiac function in animal models of heart failure.
特性
IUPAC Name |
6-[3-(4-methoxyanilino)piperidin-1-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-23-17-7-5-15(6-8-17)21-16-3-2-10-22(13-16)18-9-4-14(11-19)12-20-18/h4-9,12,16,21H,2-3,10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYVXOQTGMELRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2CCCN(C2)C3=NC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(4-fluorophenyl)acryloyl]-5-methoxyphenyl 3,4-dimethoxybenzoate](/img/structure/B5361569.png)
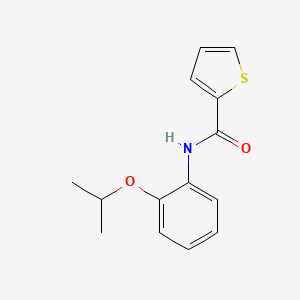
![4-(2-{4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)piperazin-2-one](/img/structure/B5361584.png)
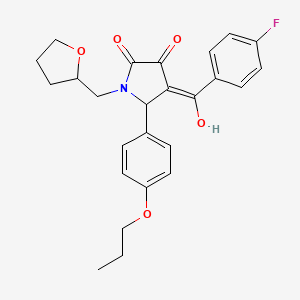
![N-ethyl-6-[2-(4-fluorophenyl)morpholin-4-yl]-N-methylnicotinamide](/img/structure/B5361594.png)
![3-{[2-(1-naphthoylamino)-3-phenylacryloyl]amino}benzoic acid](/img/structure/B5361599.png)
![6-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-1-methyl-1H-indole](/img/structure/B5361607.png)
![6-(methoxymethyl)-1-methyl-4-[(1S*,5R*)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5361612.png)
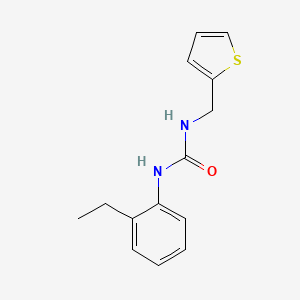
![3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one](/img/structure/B5361616.png)
![4-[(2-methylpyridin-3-yl)oxy]-1-(2-thienylcarbonyl)piperidine-4-carboxylic acid](/img/structure/B5361627.png)
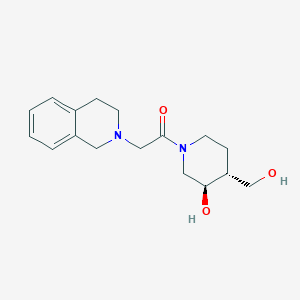
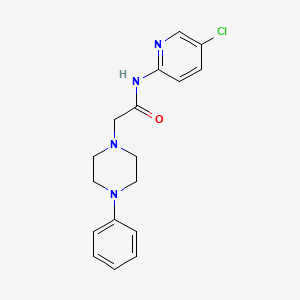
![5-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-4-methyl-2-pyrimidinamine](/img/structure/B5361636.png)